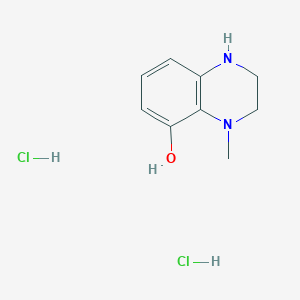
4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core structural component in various biologically active compounds .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceuticals ingredients .Aplicaciones Científicas De Investigación
Antibacterial Activity
A notable application of 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol derivatives is in the field of antibacterial research. For instance, a series of 3,4-dihydropyrido[3,4-b]quinoxalin-1(2H)-one 5,10-dioxides, including an N-methyl analogue, demonstrated potent antibacterial activity against pathogens such as Salmonella choleraesuis, Pasteurella multocida, and Escherichia coli. These findings highlight the potential of quinoxaline derivatives as valuable agents in combating bacterial infections (Glazer & Presslitz, 1982).
Anticancer Potential
Research into the anticancer properties of quinoxaline derivatives has yielded promising results. The synthesis and evaluation of novel isoxazolequinoxaline derivatives have been conducted, revealing significant anti-cancer activity. These studies utilized docking methods to predict the compound's effectiveness against specific proteins associated with cancer, indicating potential utility in cancer treatment (Abad et al., 2021).
Neuroprotective Effects
Quinoxaline derivatives have also been explored for their neuroprotective effects. For example, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, offering protection against global ischemia. This indicates a potential application in preventing or mitigating brain damage following ischemic strokes (Sheardown et al., 1990).
Anti-inflammatory and Analgesic Properties
Further applications include the development of H4 receptor ligands based on quinoxaline scaffolds, showing significant anti-inflammatory properties in vivo. Such findings suggest these compounds could be developed into new therapeutic agents for treating inflammation-related diseases (Smits et al., 2008).
Antimicrobial and Larvicidal Activities
Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial and mosquito larvicidal activities, indicating their potential as a broad-spectrum antimicrobial agent and a means of controlling mosquito populations, which are vectors for many infectious diseases (Refaat et al., 2004; Rajanarendar et al., 2010).
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways .
Pharmacokinetics
The solubility of similar compounds can influence their bioavailability.
Result of Action
Quinoxaline derivatives have been reported to have various biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-11-6-5-10-7-3-2-4-8(12)9(7)11;;/h2-4,10,12H,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGPURJXFFOTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C(=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)
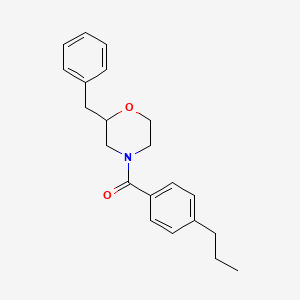
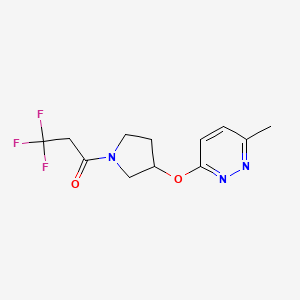

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
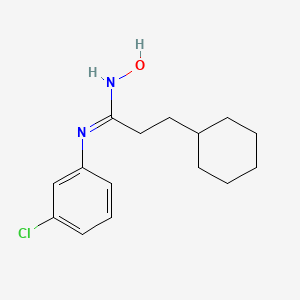
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea](/img/structure/B2852063.png)
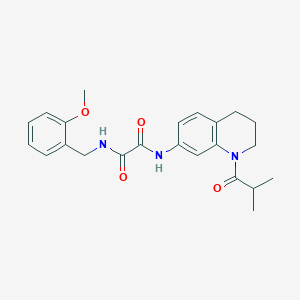
![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)
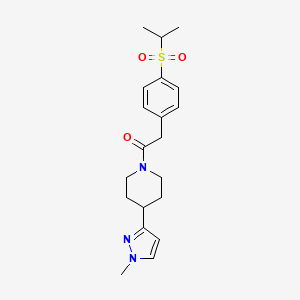
![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)
